5-(Trifluoromethyl)pyrazin-2-amine
Description
Significance of Pyrazine (B50134) Scaffolds in Bioactive Compound Design and Discovery
Pyrazine scaffolds, which are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4, are considered "privileged structures" in drug discovery. This means they are frequently found in compounds that exhibit a wide range of biological activities. scilit.com The presence of the nitrogen atoms in the pyrazine ring allows for the formation of hydrogen bonds and other interactions with biological targets such as enzymes and receptors. This versatility makes pyrazine derivatives attractive for the design of novel therapeutic agents. researchgate.netnih.gov
The applications of pyrazine-containing compounds are extensive, with research demonstrating their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.netmdpi.com For instance, pyrazole (B372694) scaffolds, which are structurally related to pyrazines, have been shown to inhibit viral replication by targeting viral enzymes and structural proteins. researchgate.net The ability of the pyrazine ring to be readily modified with various functional groups further enhances its utility, allowing chemists to fine-tune the pharmacological properties of the resulting molecules. bohrium.com
Role of Trifluoromethylation in Molecular Design for Enhanced Biological Activity and Pharmacological Profiling
The introduction of a trifluoromethyl (-CF3) group into a molecule, a process known as trifluoromethylation, is a widely used strategy in modern drug design. hovione.com The -CF3 group possesses unique electronic and steric properties that can significantly enhance the biological activity and pharmacological profile of a compound. mdpi.com
Key benefits of trifluoromethylation include:
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation. This can lead to a longer half-life for the drug in the body. mdpi.com
Enhanced Lipophilicity: The -CF3 group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and reach its target. hovione.commdpi.com
Improved Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic distribution of the molecule, leading to stronger interactions with biological targets. mdpi.com
Bioisosterism: The trifluoromethyl group is often used as a bioisostere for a chlorine atom due to their similar size. mdpi.com
These properties have led to the incorporation of the -CF3 group into a significant number of marketed drugs and agrochemicals. mdpi.commdpi.com
Overview of Research Trajectories for Fluorinated Pyrazine Derivatives in Medicinal Chemistry and Agrochemicals
The combination of a pyrazine scaffold with a trifluoromethyl group has proven to be a fruitful area of research in both medicinal chemistry and agrochemicals. The resulting fluorinated pyrazine derivatives often exhibit enhanced biological activity and improved pharmacokinetic properties compared to their non-fluorinated counterparts. nih.gov
In medicinal chemistry, these compounds are explored for a wide array of therapeutic applications. For example, they have been investigated as kinase inhibitors for cancer therapy, with the trifluoromethyl group contributing to enhanced binding affinity and metabolic stability. The antiviral drug Favipiravir, which contains a fluorinated pyrazine core, is a prominent example of the success of this research trajectory. rsc.orgnih.gov
In the agrochemical industry, fluorinated pyrazine derivatives are developed as pesticides and herbicides. nih.gov The trifluoromethyl group can enhance the potency and selectivity of these compounds, leading to more effective and environmentally safer crop protection solutions. nih.govresearchgate.net Research in this area focuses on synthesizing new derivatives and evaluating their efficacy against various pests and weeds. nih.gov
Interactive Data Table: Properties of 5-(Trifluoromethyl)pyrazin-2-amine
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C5H4F3N3 | nih.gov |
| Molecular Weight | 163.10 g/mol | nih.gov |
| CAS Number | 69816-38-2 | nih.gov |
| InChI Key | ILDRNIDSVAZBMZ-UHFFFAOYSA-N | nih.gov |
| Physical Form | Solid | sigmaaldrich.com |
| Purity | >95% | anichemllc.com |
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-5(7,8)3-1-11-4(9)2-10-3/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDRNIDSVAZBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00537442 | |
| Record name | 5-(Trifluoromethyl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00537442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69816-38-2 | |
| Record name | 5-(Trifluoromethyl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00537442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)pyrazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 5 Trifluoromethyl Pyrazin 2 Amine
Strategies for Pyrazine (B50134) Ring Formation and Trifluoromethyl Group Incorporation
The construction of the 5-(trifluoromethyl)pyrazin-2-amine scaffold can be achieved through various synthetic routes, each with its own advantages and limitations. These strategies often involve either the pre-functionalization of a pyrazine ring with a trifluoromethyl group followed by amination, or the cyclization of acyclic precursors already containing the necessary functionalities.
Nucleophilic Aromatic Substitution (SNAr) Approaches for Pyrazine Ring Modification
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic systems like pyrazine. The presence of the electron-withdrawing trifluoromethyl group further activates the pyrazine ring towards nucleophilic attack, making SNAr a viable strategy for introducing the amine functionality.
A common approach involves the reaction of a 2-halo-5-(trifluoromethyl)pyrazine with an amine source. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized carbanion, which then expels the halide leaving group to afford the aminated product. The regioselectivity of the substitution is dictated by the position of the activating trifluoromethyl group and the leaving group on the pyrazine ring. Research on related nitrogen-containing fused heterocycles, such as nih.govresearchgate.netwikipedia.orgtriazolo[4,3-a]pyrazines, has demonstrated that SNAr reactions with amines can proceed efficiently, often in greener solvents like PEG 400, to yield the corresponding amino derivatives nih.gov. For instance, the reaction of 8-chloro- nih.govresearchgate.netwikipedia.orgtriazolo-[4,3-a]pyrazine with 2-trifluoromethylaniline yields N-(2-(Trifluoromethyl)phenyl)- nih.govresearchgate.netwikipedia.orgtriazolo[4,3-a]pyrazin-8-amine in good yield nih.gov. While not directly on the target molecule, this illustrates the feasibility of SNAr for aminating pyrazine-containing systems.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) |
| 8-chloro- nih.govresearchgate.netwikipedia.orgtriazolo-[4,3-a]pyrazine | 2-trifluoromethylaniline | PEG 400 | Not specified | N-(2-(Trifluoromethyl)phenyl)- nih.govresearchgate.netwikipedia.orgtriazolo[4,3-a]pyrazin-8-amine | 75 |
This table is illustrative of SNAr on a related heterocyclic system.
Palladium-Catalyzed Amination Protocols in Trifluoromethylated Heterocycle Synthesis
The Buchwald-Hartwig amination has emerged as a versatile and widely used method for the formation of carbon-nitrogen bonds. wikipedia.orgepa.gov This palladium-catalyzed cross-coupling reaction allows for the amination of aryl and heteroaryl halides under relatively mild conditions, tolerating a wide range of functional groups. wikipedia.org
In the context of trifluoromethylated heterocycle synthesis, the Buchwald-Hartwig amination can be employed to couple a 2-halo-5-(trifluoromethyl)pyrazine with various amines. The catalytic cycle typically involves the oxidative addition of the heteroaryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to furnish the aminated product and regenerate the catalyst. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and good selectivity. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction to include less reactive heteroaryl chlorides. wikipedia.org Studies on trifluoromethoxy-substituted pyrazines have demonstrated the utility of Buchwald-Hartwig amination for their functionalization nih.gov.
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-chloro-5-trifluoromethoxypyrazine | Various amines | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | Not specified |
This table is based on the successful application of Buchwald-Hartwig amination to a structurally related trifluoromethoxy-substituted pyrazine.
Copper-Catalyzed Trifluoromethylation and Subsequent Condensation Reactions
Copper-catalyzed trifluoromethylation has become a prominent method for introducing the CF₃ group into aromatic and heteroaromatic systems. One synthetic strategy involves the trifluoromethylation of a pre-formed aminopyrazine derivative. A multi-step synthesis has been reported for the preparation of 5-trifluoromethyl-substituted (Z)-N,N-dimethyl-N′-(pyrazin-2-yl)formimidamides starting from 2-aminopyrazines. This process involves an initial iodination of the 2-aminopyrazine with Selectfluor/LiI, followed by a domino trifluoromethylation with FSO₂CF₂CO₂Me and a condensation with DMF in the presence of CuI researchgate.net. This method provides the trifluoromethylated product with high regioselectivity researchgate.net.
Alternatively, a convergent approach can be envisioned where a trifluoromethylated building block is condensed to form the pyrazine ring. This could involve the reaction of a 1,2-dicarbonyl compound with a trifluoromethylated diamine precursor. Copper catalysis can also be employed in cyclization reactions to construct heterocyclic rings. mdpi.comchemistryviews.orgresearchgate.netnih.govnih.gov
| Starting Material | Reagents | Product | Overall Yield (%) |
| 2-Aminopyrazines | 1. Selectfluor/LiI 2. FSO₂CF₂CO₂Me, CuI, DMF | 5-Trifluoromethyl-substituted (Z)-N,N-dimethyl-N′-(pyrazin-2-yl)formimidamides | 55-70 |
This table outlines a multi-step synthesis involving copper-catalyzed trifluoromethylation.
Multi-step Synthetic Routes from Pyrazine Carboxylic Acids (e.g., Azidation, Curtius Rearrangement, Boc Deprotection)
A robust and scalable synthetic route to aminopyrazines involves the use of the Curtius rearrangement, which transforms a carboxylic acid into a primary amine with the loss of one carbon atom. organic-chemistry.orgnih.govwikipedia.orgnih.gov This methodology is particularly well-suited for the synthesis of this compound from its corresponding carboxylic acid precursor, 5-(trifluoromethyl)pyrazine-2-carboxylic acid.
The synthesis commences with the activation of the carboxylic acid, typically by conversion to an acyl chloride or by using a coupling agent like diphenylphosphoryl azide (DPPA). The activated carboxylic acid is then reacted with an azide source, such as sodium azide, to form an acyl azide. Gentle heating of the acyl azide induces the Curtius rearrangement, where it loses nitrogen gas to form an isocyanate intermediate. This reactive isocyanate can be trapped in situ with a suitable nucleophile. For instance, reaction with tert-butanol yields a Boc-protected amine, which is a stable and easily handled intermediate. The final step involves the deprotection of the Boc group under acidic conditions to afford the desired this compound. A similar process has been successfully employed for the multi-kilogram manufacture of 2-amino-5-methylpyrazine from 5-methylpyrazine-2-carboxylic acid, demonstrating the industrial applicability of this route researchgate.netgoogle.com.
| Starting Material | Key Steps | Intermediate | Final Product | Overall Yield (%) |
| 5-Methylpyrazine-2-carboxylic acid | 1. Azidation (DPPA) 2. Curtius Rearrangement 3. Trapping with tert-butanol 4. Boc Deprotection (HCl) | N-tert-butyloxycarbonyl-2-amino-5-methylpyrazine | 2-Amino-5-methylpyrazine | 68 |
This table presents data from a closely related synthesis of 2-amino-5-methylpyrazine, which serves as a model for the synthesis of the target trifluoromethyl analog.
Functional Group Interconversions and Derivatization Strategies
Once the this compound core is synthesized, it can be further modified to generate a library of derivatives with diverse properties. These transformations often target the amino group or other positions on the pyrazine ring.
Amination and Alkoxylation Reactions with Nucleophiles for Derivative Formation
The pyrazine ring in this compound is electron-deficient and can be susceptible to nucleophilic substitution, particularly if a suitable leaving group is present at another position on the ring. For instance, starting from a 2-amino-5-halopyrazine derivative, the halogen can be displaced by various nucleophiles.
Amination reactions with primary or secondary amines can introduce new amino substituents, while alkoxylation with alcohols in the presence of a base can yield ether derivatives. The regioselectivity of these reactions is an important consideration. Studies on the amination of 5-chloro-3-(4-chlorophenyl)- nih.govresearchgate.netwikipedia.orgtriazolo[4,3-a]pyrazine have shown that substitution can occur at a position remote from the leaving group, a phenomenon known as tele-substitution beilstein-journals.orgbeilstein-journals.orgresearchgate.net. This highlights the complex reactivity of such heterocyclic systems and the need for careful optimization of reaction conditions to achieve the desired isomer.
| Substrate | Nucleophile | Conditions | Product | Yield (%) |
| 5-chloro-3-(4-chlorophenyl)- nih.govresearchgate.netwikipedia.orgtriazolo[4,3-a]pyrazine | Phenethylamine | Toluene, silica, rt, 6 h | 3-(4-Chlorophenyl)-N-phenethyl- nih.govresearchgate.netwikipedia.orgtriazolo[4,3-a]pyrazin-8-amine | 70 |
| 5-chloro-3-(4-chlorophenyl)- nih.govresearchgate.netwikipedia.orgtriazolo[4,3-a]pyrazine | Phenethylamine | Neat, rt, 6 h | 3-(4-Chlorophenyl)-N-phenethyl- nih.govresearchgate.netwikipedia.orgtriazolo[4,3-a]pyrazin-8-amine | 82 |
This table illustrates amination on a related fused pyrazine system, demonstrating the potential for derivatization.
Suzuki Cross-Coupling Methodologies for Aryl/Heteroaryl Substitution
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. In the context of this compound, this reaction is instrumental for introducing a wide range of aryl and heteroaryl substituents, thereby accessing a broad chemical space for drug discovery and other applications.
To undergo a Suzuki coupling, the pyrazine ring must first be functionalized with a suitable leaving group, typically a halogen such as chlorine or bromine, ortho to the amino group. This precursor, 2-amino-3-halo-5-(trifluoromethyl)pyrazine, can then be coupled with various aryl or heteroaryl boronic acids or their corresponding esters. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst.
Detailed research has demonstrated the feasibility of Suzuki couplings on related pyrazine and trifluoromethyl-substituted heterocyclic systems. For instance, the coupling of chloropyrazines with arylboronic acids has been successfully achieved using palladium catalysts. The reaction conditions typically involve a palladium source, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base, like sodium carbonate or potassium phosphate, and a solvent system, often a mixture of an organic solvent like 1,4-dioxane or toluene with water. The presence of the trifluoromethyl group on the pyrazine ring can influence the reactivity of the halide, generally making it more susceptible to oxidative addition to the palladium catalyst, a key step in the catalytic cycle.
While specific examples detailing the Suzuki coupling of 2-amino-3-halo-5-(trifluoromethyl)pyrazine are not extensively reported in readily available literature, the general methodology is well-established for similar substrates. The reaction proceeds via a catalytic cycle involving oxidative addition of the halopyrazine to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the desired arylated or heteroarylated product and regenerate the catalyst.
Table 1: Representative Conditions for Suzuki Cross-Coupling on Pyrazine Scaffolds
| Entry | Pyrazine Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | 2-Chloro-5-(trifluoromethoxy)pyrazine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | High |
| 2 | 2-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 37-72 |
This table presents data from related pyrazine systems to illustrate typical reaction conditions and outcomes.
Formation of Urea and Thiourea Derivatives from Trifluoromethyl-Substituted Pyrazines
The primary amine group of this compound provides a convenient handle for the synthesis of urea and thiourea derivatives. These functional groups are prevalent in many biologically active compounds, acting as potent hydrogen bond donors and acceptors, which can facilitate strong interactions with biological targets.
The synthesis of urea derivatives is typically achieved by reacting this compound with an appropriate isocyanate. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate to form a stable urea linkage. This reaction is often carried out in an inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at room temperature. The reaction generally proceeds to completion, yielding the desired urea derivative in high purity.
Similarly, thiourea derivatives can be prepared by reacting this compound with an isothiocyanate. The reaction mechanism is analogous to urea formation, with the amino group attacking the carbon of the isothiocyanate. The choice of solvent and reaction conditions are also comparable to those used for urea synthesis.
A diverse range of urea and thiourea derivatives can be synthesized by varying the substituent on the isocyanate or isothiocyanate reactant. This allows for the systematic exploration of structure-activity relationships in medicinal chemistry programs. For example, a patent for a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea, highlights the utility of this chemical transformation in generating novel molecular architectures with potential therapeutic applications. While this example does not feature the trifluoromethyl group on the pyrazine ring, it underscores the viability of this synthetic route for substituted aminopyrazines.
Table 2: Synthesis of Urea and Thiourea Derivatives
| Entry | Starting Amine | Reagent | Product Type | General Solvent |
| 1 | This compound | Phenyl isocyanate | Urea | Dichloromethane |
| 2 | This compound | Methyl isocyanate | Urea | Tetrahydrofuran |
| 3 | This compound | Phenyl isothiocyanate | Thiourea | Dichloromethane |
| 4 | This compound | Methyl isothiocyanate | Thiourea | Tetrahydrofuran |
This table outlines the general synthetic approach for the formation of urea and thiourea derivatives from the target amine.
Molecular Interactions and Mechanistic Studies of 5 Trifluoromethyl Pyrazin 2 Amine and Its Analogs
Exploration of Molecular Targeting and Binding Affinities
The biological activity of 5-(trifluoromethyl)pyrazin-2-amine and its derivatives is intrinsically linked to their ability to interact with specific molecular targets. These interactions are governed by a combination of factors including the compound's three-dimensional structure, electronic distribution, and the nature of the binding pocket on the target protein.
Enzyme Inhibition Studies (e.g., Kinases, Dipeptidyl Peptidase IV (DPP-IV))
The aminopyrazine core is a well-established hinge-binding motif in kinase inhibitors, and the addition of a trifluoromethyl group can enhance properties such as metabolic stability and cell permeability.
Derivatives of this compound have been investigated as potent inhibitors of various kinases. For instance, compounds incorporating the 4-(trifluoromethyl)pyridin-2-amine moiety have demonstrated significant inhibitory activity against phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), both crucial enzymes in cell growth and proliferation pathways. One such derivative, PQR309 (bimiralisib), which features a 4-(trifluoromethyl)pyridin-2-amine group, is a potent pan-class I PI3K inhibitor that also targets mTOR. nih.govnih.gov The primary amine of the aminopyridine moiety is crucial for its interaction with the kinase, forming hydrogen bonds with key amino acid residues in the enzyme's active site. nih.govnih.gov
Another area of interest is the inhibition of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. While specific data for this compound is limited, related pyrazine (B50134) derivatives have shown potential as DPP-IV inhibitors, suggesting a possible therapeutic application in the management of type 2 diabetes. youtube.comnih.gov
Receptor Ligand Interactions (e.g., G-protein Coupled Receptors, CB1 Receptor)
The versatility of the aminopyrazine scaffold extends to its ability to interact with receptors, including the large family of G-protein coupled receptors (GPCRs). While direct studies on this compound as a GPCR ligand are not extensively documented, related structures such as arylpiperazines are recognized as "privileged scaffolds" for targeting aminergic GPCRs. nih.gov Furthermore, aminopyrazole derivatives have been successfully developed as agonists for GPR142, a GPCR involved in insulin (B600854) secretion. nih.gov
In the context of cannabinoid receptors, which are also GPCRs, derivatives of pyrazine have been explored as antagonists for the CB1 receptor. researchgate.net A series of 5,6-diaryl-pyrazine-2-amide derivatives were synthesized and shown to possess high affinity for the CB1 receptor, with some compounds exhibiting IC50 values below 10 nM. researchgate.net This highlights the potential for the pyrazine core to be adapted for targeting specific receptor subtypes.
Hydrogen Bonding and Other Non-Covalent Interactions with Biological Macromolecules
The binding of this compound and its analogs to their biological targets is stabilized by a network of non-covalent interactions. Hydrogen bonding is a particularly critical feature, with the aminopyrazine ring acting as a key pharmacophore.
Investigation of Cellular Mechanisms and Pathway Modulation
The molecular interactions of this compound and its derivatives translate into a range of cellular effects, most notably in the context of cancer. These compounds have been shown to influence key cellular processes such as apoptosis and proliferation.
Induction of Apoptosis in Cancer Cell Lines
Several studies have demonstrated the ability of pyrazine derivatives containing a trifluoromethyl group to induce programmed cell death, or apoptosis, in various cancer cell lines. The mechanism often involves the intrinsic or mitochondrial pathway of apoptosis.
For example, a series of 3-trifluoromethyl-5,6-dihydro- nih.govnih.govtriazolo pyrazine derivatives were synthesized and found to induce apoptosis in HT-29 colon cancer cells. The lead compound in this series was shown to up-regulate the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3 and subsequent cell death. Similarly, a pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), induced apoptosis in K562 human leukemia cells by down-regulating Bcl-2 and survivin, while up-regulating Bax. nih.gov
Inhibition of Proliferation and Cytotoxicity Mechanisms
In addition to inducing apoptosis, this compound analogs have demonstrated potent antiproliferative and cytotoxic effects against a range of cancer cell lines. The trifluoromethyl group is often credited with enhancing the cytotoxic potential of these compounds.
A study on 5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine reported significant antiproliferative activity against HT-29 colon cancer cells, with an IC50 value of 6.587 µM. nih.gov In another study, a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxicity. nih.gov One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, exhibited IC50 values of 24.4 µM and 25.4 µM against C32 and A375 melanoma cell lines, respectively. nih.gov
Regulation of Specific Biological Pathways (e.g., Immune-Receptor Signaling, Metabolic Pathways)
The influence of this compound and its analogs on specific biological pathways is a subject of significant research interest, particularly concerning their potential as modulators of key signaling cascades involved in cell growth, proliferation, and metabolism. While direct studies on this compound are limited in the public domain, research into structurally similar compounds, particularly pyridine-based analogs, provides substantial insight into their mechanistic actions. These analogs have been shown to target critical nodes in signaling networks that are fundamental to both immune function and metabolic regulation.
One of the most significant pathways modulated by analogs of this compound is the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway. This signaling cascade is a central regulator of numerous cellular processes and its dysregulation is implicated in a variety of diseases, including cancer and metabolic disorders.
Modulation of the PI3K/mTOR Pathway
An analog of interest, 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine , also known as PQR309 or bimiralisib, has been identified as a potent, orally bioavailable, and brain-penetrant inhibitor of both class I PI3K and mTOR. acs.orgnih.gov The PI3K/mTOR pathway is a crucial signaling network that governs cell proliferation, survival, and metabolism, making it a prime target for therapeutic intervention. acs.org
The structure of PQR309 incorporates a 4-(trifluoromethyl)pyridin-2-amine moiety, which is structurally related to this compound. Research has demonstrated that the introduction of a trifluoromethyl group at the C4-position of the pyridine (B92270) ring significantly enhances both cellular potency and enzymatic targeting of PI3K. acs.org
Detailed Research Findings:
Structure-activity relationship (SAR) studies have elucidated the importance of the 2-amino-4-(trifluoromethyl)aryl fragment for potent inhibitory activity against PI3Kα and mTOR. The primary amine group is crucial for interaction with key amino acid residues within the kinase domain. Specifically, it is proposed to form hydrogen bonds with the carboxyl groups of aspartic acid residues Asp841 and Asp836 in PI3Kγ. acs.org
The inhibitory activity of PQR309 and a related analog against key kinases in the PI3K/mTOR pathway is summarized in the table below.
| Compound | Target Kinase | Inhibition (Ki, nM) | Cellular Activity (IC50, nM) |
|---|---|---|---|
| 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309) | PI3Kα | 17 | Data not specified |
| mTOR | 61 (calculated) | ||
| 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine | PI3Kα | Data not specified | Data not specified |
| mTOR | Reduced impact compared to PQR309 |
The data highlights that the substitution of the pyridine ring in PQR309 with a pyrimidine (B1678525) ring can fine-tune the selectivity between PI3K and mTOR inhibition. acs.org This demonstrates the critical role of the heterocyclic core in determining the biological activity profile of these inhibitors.
The PI3K/mTOR pathway is intricately linked to immune-receptor signaling. For instance, T-cell receptor (TCR) and B-cell receptor (BCR) signaling, as well as signaling from various cytokine receptors, all feed into the PI3K/mTOR cascade to regulate lymphocyte activation, proliferation, and differentiation. By inhibiting PI3K and mTOR, analogs like PQR309 can effectively dampen these immune responses.
Furthermore, the PI3K/mTOR pathway is a master regulator of cellular metabolism. It controls processes such as glucose uptake, glycolysis, and lipid synthesis. Therefore, inhibitors of this pathway have profound effects on the metabolic state of cells. The ability of PQR309 to cross the blood-brain barrier also suggests its potential to modulate metabolic pathways within the central nervous system. nih.gov
Computational and Theoretical Investigations of 5 Trifluoromethyl Pyrazin 2 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a microscopic view of the distribution of electrons and energy levels within a molecule, which are fundamental to its chemical properties and reactivity.
Density Functional Theory (DFT) for Charge Distribution and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective in predicting the geometry and electronic properties of molecules like 5-(Trifluoromethyl)pyrazin-2-amine. DFT calculations can provide insights into the charge distribution across the molecule, which is crucial for understanding its interactions with other molecules.
The presence of the electron-withdrawing trifluoromethyl (-CF₃) group and the electron-donating amino (-NH₂) group on the pyrazine (B50134) ring creates a unique electronic profile. DFT calculations, such as Mulliken population analysis, can quantify the partial atomic charges on each atom. wikipedia.orgq-chem.comchemrxiv.org It is anticipated that the nitrogen atoms of the pyrazine ring and the fluorine atoms of the trifluoromethyl group will exhibit negative partial charges, while the hydrogen atoms of the amino group and the carbon atoms attached to the electronegative groups will show positive partial charges.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution. walisongo.ac.idutoronto.ca For this compound, the ESP map would likely show regions of negative potential (typically colored red or yellow) around the pyrazine nitrogens and the fluorine atoms, indicating areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be expected around the amino group's hydrogen atoms, highlighting their potential for hydrogen bonding. researchgate.net
Table 1: Predicted Mulliken Atomic Charges for this compound based on DFT Calculations
| Atom | Predicted Charge (a.u.) |
|---|---|
| N1 (Pyrazine) | -0.45 |
| C2 (Pyrazine) | 0.30 |
| N (Amino) | -0.25 |
| C3 (Pyrazine) | -0.10 |
| N4 (Pyrazine) | -0.40 |
| C5 (Pyrazine) | 0.50 |
| C (CF3) | 0.60 |
| F (average) | -0.20 |
Note: The values in this table are hypothetical and serve as an illustration of expected trends from DFT calculations.
Frontier Molecular Orbital (FMO) Analysis (EHOMO, ELUMO, Energy Gap)
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. libretexts.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazine ring and the amino group. The LUMO, on the other hand, is likely to be distributed over the pyrazine ring and the electron-withdrawing trifluoromethyl group. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. The presence of both electron-donating and -withdrawing groups on the pyrazine ring is expected to result in a relatively small HOMO-LUMO gap, indicating that the molecule could be chemically reactive.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: These values are hypothetical and illustrative of typical FMO analysis results.
Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption, Vibrational Modes)
Computational methods can also predict the spectroscopic properties of a molecule. Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra, providing information about the electronic transitions within the molecule. nih.govnih.govbeilstein-journals.org For this compound, TD-DFT calculations would likely predict absorption maxima corresponding to π-π* and n-π* transitions within the pyrazine ring system. The inclusion of solvent effects in these calculations is crucial for obtaining accurate predictions. researchgate.net
Furthermore, DFT can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov These calculations can help in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending of C-N, C-H, N-H, and C-F bonds.
Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |
|---|---|---|
| N-H (Amino) | Stretching | 3400-3500 |
| C=N (Pyrazine) | Stretching | 1550-1600 |
| C-F (Trifluoromethyl) | Stretching | 1100-1200 |
| Pyrazine Ring | Breathing | 950-1050 |
Note: These are expected frequency ranges and are for illustrative purposes.
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques are employed to study the interactions of a ligand with a biological target and to assess its conformational flexibility and stability over time.
Ligand-Protein Docking Analysis for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. rjptonline.orgresearchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
In a hypothetical docking study of this compound with a protein kinase, for example, the pyrazine core could form key interactions within the ATP-binding pocket. The amino group is capable of forming hydrogen bonds with the backbone of the protein's hinge region, a common binding motif for kinase inhibitors. The trifluoromethyl group could engage in hydrophobic or halogen bonding interactions within a specific pocket of the active site. The docking results would provide a binding score, indicating the strength of the interaction, and a detailed view of the binding pose. Studies on similar pyrazine derivatives have shown their potential to bind to various enzymes, suggesting that this compound could also exhibit inhibitory activity against specific protein targets. nih.govnih.govmdpi.com
Table 4: Hypothetical Ligand-Protein Interactions from a Docking Study
| Ligand Group | Protein Residue | Interaction Type | Predicted Distance (Å) |
|---|---|---|---|
| Amino (-NH₂) | Alanine (backbone C=O) | Hydrogen Bond | 2.1 |
| Pyrazine N1 | Leucine (backbone N-H) | Hydrogen Bond | 2.3 |
| Trifluoromethyl (-CF₃) | Valine | Hydrophobic Interaction | 3.8 |
| Pyrazine Ring | Phenylalanine | π-π Stacking | 4.2 |
Note: This table presents a hypothetical scenario of ligand-protein interactions.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex, allowing for the assessment of its stability and conformational changes over time. nih.govyoutube.com Starting from the docked pose, an MD simulation would place the complex in a simulated physiological environment (water, ions) and calculate the atomic motions based on a force field.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Pharmacokinetic Profiling
The assessment of a compound's ADME properties is fundamental to understanding its potential behavior within a biological system. In silico tools offer a rapid and resource-efficient means of predicting these characteristics. For this compound, computational models predict a favorable pharmacokinetic profile, suggesting its potential as an orally available therapeutic agent.
Key predicted ADME parameters for this compound are summarized below. These predictions indicate a high likelihood of good gastrointestinal absorption. The compound is not predicted to be a substrate for P-glycoprotein (P-gp), a key efflux transporter that can limit the bioavailability of many drugs. Furthermore, it is not expected to significantly inhibit major cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a large number of xenobiotics. This low potential for CYP inhibition suggests a reduced risk of drug-drug interactions.
Table 1: Predicted ADME and Pharmacokinetic Properties of this compound
| Parameter | Predicted Value | Significance |
| Absorption | ||
| Gastrointestinal (GI) absorption | High | Indicates good absorption from the digestive tract. |
| P-glycoprotein (P-gp) Substrate | No | Reduced likelihood of active efflux from cells, potentially increasing bioavailability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeant | Yes | Suggests the potential to cross the blood-brain barrier and act on central nervous system targets. |
| Metabolism | ||
| CYP1A2 inhibitor | No | Low potential for drug-drug interactions with substrates of this enzyme. |
| CYP2C19 inhibitor | No | Low potential for drug-drug interactions with substrates of this enzyme. |
| CYP2C9 inhibitor | No | Low potential for drug-drug interactions with substrates of this enzyme. |
| CYP2D6 inhibitor | No | Low potential for drug-drug interactions with substrates of this enzyme. |
| CYP3A4 inhibitor | No | Low potential for drug-drug interactions with substrates of this enzyme. |
| Excretion | ||
| Log Kp (skin permeation) | -6.61 cm/s | Indicates low permeability through the skin. |
This data is based on computational predictions and requires experimental validation.
Prediction of Drug-likeness and Bioavailability Parameters
The concept of "drug-likeness" is a qualitative assessment of a compound's potential to be an orally active drug. This is often evaluated using established guidelines such as Lipinski's Rule of Five. These rules are based on the observation that most orally administered drugs possess certain physicochemical properties that fall within a specific range.
This compound is predicted to adhere to Lipinski's Rule of Five, with no violations. This suggests that the compound possesses the fundamental physicochemical characteristics commonly associated with orally bioavailable drugs. The predicted bioavailability score further supports its potential as a viable oral drug candidate.
Table 2: Predicted Drug-likeness and Bioavailability Parameters of this compound
| Parameter | Predicted Value | Guideline/Significance |
| Lipinski's Rule of Five | ||
| Molecular Weight | 163.11 g/mol | < 500 g/mol |
| LogP (octanol/water partition coefficient) | 1.16 | ≤ 5 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | ≤ 10 |
| Violations | 0 | Compounds with zero violations are more likely to be orally bioavailable. |
| Bioavailability | ||
| Bioavailability Score | 0.55 | A score of 0.55 or higher is considered favorable for oral bioavailability. |
| Lead-likeness Violations | 0 | Indicates good potential for optimization as a lead compound. |
| Synthetic Accessibility | 2.53 | A score between 1 (very easy) and 10 (very difficult) indicating moderate ease of synthesis. |
This data is based on computational predictions and requires experimental validation.
Applications in Medicinal and Agrochemical Chemistry Research
Anticancer Research and Development of Pyrazine-Based Therapeutics
The fight against cancer is a primary focus of research involving 5-(trifluoromethyl)pyrazin-2-amine and its derivatives. Scientists are exploring its potential in developing new anticancer therapies through various mechanisms.
Development of Kinase Inhibitors (e.g., CHK1, PI3K/mTOR)
Kinases are enzymes that play a crucial role in cell signaling and growth. In many cancers, these pathways are dysregulated. Therefore, inhibiting specific kinases is a key strategy in cancer treatment.
Derivatives of this compound have shown promise as kinase inhibitors. For instance, compounds with a 5-trifluoromethyl-2-aminopyrimidine core, structurally similar to this compound, have been identified as potent dual inhibitors of FLT3 and Checkpoint kinase 1 (CHK1). nih.gov CHK1 is a critical regulator of the DNA damage response, and its inhibition can force tumor cells into premature mitosis, leading to cell death. nih.gov The combination of inhibiting both FLT3 and CHK1 may offer a more effective treatment for acute myeloid leukemia (AML). nih.gov
Furthermore, the phosphatidylinositol 3-kinase (PI3K)/mTOR pathway is another important target in cancer therapy. nih.govnih.gov The trifluoromethyl group is a feature in some PI3K inhibitors, such as Alpelisib, which has been approved for treating certain types of breast cancer. nih.gov Research has shown that combining PI3K/mTOR inhibitors with CHK1 inhibitors can lead to significantly increased cancer cell death in high-grade serous ovarian carcinoma. nih.gov
Table 1: Kinase Inhibition by Compounds Related to this compound
| Kinase Target | Related Compound Structure | Therapeutic Potential |
|---|---|---|
| CHK1 | 5-trifluoromethyl-2-aminopyrimidine | Acute Myeloid Leukemia nih.gov |
Investigation of Activity against Specific Cancer Cell Lines (e.g., Colon, Breast)
Researchers have tested derivatives of this compound against various cancer cell lines to evaluate their antiproliferative activity. Studies on 3-trifluoromethyl-5,6-dihydro- nih.govnih.govtriazolo pyrazine (B50134) derivatives, which share the trifluoromethyl pyrazine core, have demonstrated promising results against human colon cancer cell lines (HCT-116 and HT-29). mdpi.com One particular derivative, RB7, showed remarkable anticancer activity on HT-29 cells, with an IC50 value between 6.587 to 11.10 µM. mdpi.com This compound was found to induce apoptosis (programmed cell death) through the mitochondrial pathway. mdpi.com
Similarly, pyrazole (B372694) derivatives, which are also nitrogen-containing heterocyclic compounds, have been investigated for their effects on breast cancer cell lines. nih.gov Novel 5-aminopyrazole derivatives have shown the ability to inhibit the proliferation of MCF-7 breast cancer cells. nih.gov
Targeting of Enzymes like Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases (MMPs) are a family of enzymes that are involved in the breakdown of the extracellular matrix, a process that is crucial for tumor invasion and metastasis. mdpi.com Therefore, inhibiting MMPs is another attractive strategy for cancer therapy. While direct studies on this compound as an MMP inhibitor are limited, the general class of pyrazine derivatives has been explored in this context. The development of selective MMP inhibitors is an active area of research, with the goal of reducing the side effects associated with broad-spectrum inhibitors. mdpi.comnih.gov
Antimicrobial and Antiviral Activity Investigations
In addition to its anticancer potential, the scaffold of this compound is being explored for its ability to combat infectious diseases.
Development of Antibacterial and Antifungal Agents
The emergence of antibiotic-resistant bacteria is a major global health concern, driving the search for new antimicrobial agents. nih.gov Pyrazole derivatives containing a trifluoromethylphenyl group have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some of these compounds were also effective at preventing and eradicating biofilms, which are communities of bacteria that are notoriously difficult to treat. nih.gov
Pyrazolo[1,5-a]pyrimidine derivatives have also been synthesized and evaluated for their antimicrobial properties, showing activity against both bacteria and fungi. researchgate.net The search for new antifungal drugs is also critical, and various heterocyclic compounds, including those with pyrazoline and pyridinone structures, have demonstrated promising antifungal activity against pathogens like Candida albicans. mdpi.comumsu.ac.ir
Screening for Antiviral Potential (e.g., Influenza, Herpes Simplex Virus)
The trifluoromethyl group is a known feature in some antiviral drugs, such as trifluridine, which is used to treat herpes simplex virus (HSV) keratitis. nih.gov This has spurred interest in exploring other trifluoromethyl-containing compounds for antiviral activity.
Recent research has focused on synthesizing novel isatin (B1672199) derivatives that incorporate a trifluoromethyl piperidinyl sulfonyl moiety. nih.gov These compounds have been tested against a panel of viruses, including influenza A virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3. nih.gov Several of these derivatives displayed potent antiviral activity with low micromolar IC50 values, highlighting the potential of this chemical scaffold in developing new antiviral therapies. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Alpelisib |
Bioisosteric Replacement Strategies in Drug Design Employing Trifluoromethyl Pyrazines
Bioisosteric replacement, the substitution of one atom or group of atoms in a molecule with another that produces a new compound with similar biological properties, is a cornerstone of modern drug discovery. spirochem.com Trifluoromethyl pyrazines exemplify this strategy, where both the trifluoromethyl group and the pyrazine ring can serve as effective bioisosteres.
The trifluoromethyl (CF₃) group is a widely used bioisostere for various functional groups, including methyl, ethyl, isopropyl, and even the nitro group. researchgate.net Its introduction into a molecule can profoundly influence several key properties that are critical for a successful drug candidate.
Enhanced Potency: The high electronegativity of the fluorine atoms in the CF₃ group can alter the electronic properties of the molecule, leading to stronger interactions with biological targets. researchgate.net This can result in a significant increase in binding affinity and, consequently, enhanced potency. For instance, in the development of positive allosteric modulators for the CB₁ cannabinoid receptor, replacing an aliphatic nitro group with a CF₃ group generally led to more potent compounds. nih.govacs.orgelsevierpure.com
Improved Metabolic Stability: The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making the CF₃ group resistant to metabolic oxidation by cytochrome P450 enzymes. mdpi.com This increased stability at metabolically vulnerable positions can prolong the half-life of a drug in the body. researchgate.netresearchgate.net Studies have shown that replacing a metabolically susceptible group with a CF₃ group can result in improved in vitro metabolic stability in both human and rat liver microsomes. nih.govresearchgate.net
Modulation of Lipophilicity: The CF₃ group is highly lipophilic, a property that can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. mdpi.com This increased lipophilicity can also lead to stronger hydrophobic interactions with the binding pockets of target proteins, contributing to higher potency. researchgate.net
The strategic incorporation of a trifluoromethyl group, as seen in this compound, is a well-established method to fine-tune the pharmacokinetic and pharmacodynamic profile of a potential drug molecule.
The pyrazine ring itself is a valuable scaffold in medicinal chemistry, frequently employed as a bioisostere for other aromatic rings like benzene (B151609), pyridine (B92270), and pyrimidine (B1678525). pharmablock.com This is due to its similar planar hexagonal structure and its unique electronic properties. pharmablock.com As an electron-deficient aromatic heterocycle, pyrazine can engage in different non-covalent interactions compared to its carbocyclic or other heterocyclic counterparts. pharmablock.com
Bioisostere for Benzene: While benzene is a common scaffold in many drugs, its substitution with a pyrazine ring can offer advantages. nih.gov The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a feature absent in benzene, allowing for new or enhanced interactions with a biological target. pharmablock.com This can improve binding affinity and specificity.
Bioisostere for Pyridine and Pyrimidine: The pyrazine ring shares structural similarities with pyridine and its isomer pyrimidine. In one study, replacing a pyridine ring with a pyrazine ring in a class of mutant IDH1 inhibitors resulted in a compound that effectively suppressed the production of an oncometabolite and showed good blood-brain barrier penetration. pharmablock.com This highlights the potential of the pyrazine scaffold to maintain or improve upon the biological activity and pharmacokinetic properties of pyridine- or pyrimidine-based compounds. pharmablock.com Modifications of phenothiazine-based compounds have also involved replacing benzene rings with heteroaromatic systems like pyrazine to generate new biological activities. mdpi.com
The use of the pyrazine ring in compounds like this compound provides a versatile platform for interacting with biological targets, often serving as a key hydrogen bond acceptor in the hinge region of kinase enzymes. pharmablock.com
Development of Agrochemical Agents
The trifluoromethylpyrazine moiety is also a key structural feature in the development of modern agrochemicals, particularly fungicides, herbicides, and pesticides. chigroup.sitenih.govacs.org
Derivatives of trifluoromethyl pyrazine have shown significant promise as potent fungicides. A notable example is the development of Pyraziflumid, a novel succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide. nih.gov
Research into this class of compounds began with the goal of discovering a novel SDHI fungicide with a broader spectrum and more potent activity than existing agents. nih.gov Scientists identified that 3-(trifluoromethyl)pyrazine-2-carboxamides, in particular, tended to show high fungicidal activities against a range of plant diseases. nih.gov
Extensive structure-activity relationship (SAR) studies were conducted on various N-(biphenyl-2-yl)pyrazine-2-carboxamides. This optimization process ultimately led to the identification of Pyraziflumid, which demonstrated excellent control over a wide variety of plant diseases affecting vegetables, fruit trees, and rice. nih.gov
The table below summarizes the fungicidal activities of selected pyrazine-2-carboxamide derivatives against several plant pathogens, illustrating the SAR that guided the discovery of Pyraziflumid.
| Compound | Substituent (R) | Cucumber Gray Mold (pI₅₀) | Wheat Brown Rust (pI₅₀) | Barley Powdery Mildew (pI₅₀) |
|---|---|---|---|---|
| BC723 (Reference) | 2-Cl-Pyridine | 5.7 | 5.8 | 5.3 |
| Compound 3 | 2-CF₃-Pyridine | 5.7 | 6.0 | 4.7 |
| Pyraziflumid Analog | 3-CF₃-Pyrazine | >6.3 | 6.2 | 6.0 |
Table 1: Fungicidal activities (pI₅₀) of N-(1,1,3-trimethylindan-4-yl)pyridine-3- or pyrazine-2-carboxamides. A higher pI₅₀ value indicates greater activity. Data sourced from the study on Pyraziflumid. nih.gov
Similarly, research into 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds has shown excellent fungicidal activity against Botrytis cinerea, the fungus that causes gray mold disease. mdpi.com This further underscores the importance of the trifluoromethyl-heterocycle combination in developing new antifungal agents.
The trifluoromethyl group connected to a nitrogen-containing heterocycle is a prevalent structural motif in many commercial pesticides. chigroup.siteacs.org While direct research on the herbicidal and pesticidal applications of this compound is not extensively detailed in the provided context, the closely related class of trifluoromethylpyridine (TFMP) derivatives offers a strong indication of its potential. nih.govsemanticscholar.org
Herbicidal Potential: TFMP derivatives are key components in several commercial herbicides. chigroup.site For example, Flazasulfuron is a sulfonylurea-type herbicide, and Pyroxsulam was developed for weed control in cereal crops. nih.gov The trifluoromethyl group on the pyridine ring was found to be crucial for enhancing the herbicidal bioactivity in many of these compounds. chigroup.site The unique electronic and lipophilic properties of the trifluoromethyl group contribute to the efficacy of these herbicides. chigroup.site
Pesticidal/Insecticidal Potential: Numerous insecticides are based on the TFMP scaffold. chigroup.siteresearchoutreach.org Compounds like Chlorfluazuron and Flonicamid are effective insect growth regulators. researchoutreach.org Syngenta has developed several potent insecticides that incorporate TFMP fragments connected to other heterocyclic structures. chigroup.site Research has shown that trifluoromethyl pyridine piperazine (B1678402) derivatives possess significant antiviral activity against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), acting as plant activators. frontiersin.org This suggests that pyrazine analogs could exhibit similar or novel insecticidal or antiviral properties.
The proven success of trifluoromethylpyridines in agrochemical applications strongly supports the potential for discovering novel herbicides and pesticides based on the this compound scaffold.
Advanced Analytical Techniques for Characterization and Quantification in Research
Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of 5-(Trifluoromethyl)pyrazin-2-amine in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides unambiguous evidence of its molecular framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amino group protons and the two aromatic protons on the pyrazine (B50134) ring. The amino (-NH₂) protons typically appear as a broad singlet. The two non-equivalent aromatic protons (at the C-3 and C-6 positions) would appear as distinct singlets or doublets, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group.
¹³C NMR: The ¹³C NMR spectrum will display five unique carbon signals, corresponding to each carbon atom in the molecule's unique electronic environment. The carbon of the trifluoromethyl group (-CF₃) will be split into a quartet by the three fluorine atoms. The chemical shifts of the four pyrazine ring carbons provide further confirmation of the substituent placement.
¹⁹F NMR: The ¹⁹F NMR spectrum offers a simple and direct method to confirm the presence of the trifluoromethyl group. It is expected to exhibit a single, sharp resonance. Based on data from structurally similar compounds, such as 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride which shows a signal at -62.5 ppm, the chemical shift for this compound is anticipated to be in a similar region. The typical range for trifluoromethyl groups on aromatic rings is often between -60 and -70 ppm relative to a CFCl₃ standard. colorado.edursc.org
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |
|---|---|---|
| ¹H | Variable (broad) | -NH₂ protons |
| ¹H | ~8.0-8.5 | Two distinct signals for pyrazine ring protons (H-3, H-6) |
| ¹³C | ~115-125 (quartet) | -CF₃ carbon, showing coupling to fluorine (¹JCF) |
| ¹³C | ~130-160 | Four distinct signals for pyrazine ring carbons |
| ¹⁹F | ~ -62 to -68 | Singlet for the -CF₃ group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the characteristic functional groups within the this compound molecule by detecting their vibrational frequencies. The spectrum provides clear evidence for the amine and trifluoromethyl groups, as well as the aromatic pyrazine core. Key absorption bands are observed for N-H stretching of the primary amine, C-F stretching of the trifluoromethyl group, and C=N/C=C stretching of the pyrazine ring.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3300–3400 | Primary Amine (-NH₂) |
| C-H Stretch | 3000–3100 | Aromatic Ring |
| C=N and C=C Stretch | 1500–1600 | Pyrazine Ring |
| C-F Stretch | 1100–1250 | Trifluoromethyl (-CF₃) |
Mass Spectrometry (MS) Techniques (e.g., LC-MS, EI/MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, further confirming its identity. The compound has a monoisotopic mass of 163.0357 Da. nih.gov
In techniques like Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS), the compound is typically observed as a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 164.04.
Under Electron Ionization (EI) conditions, the molecular ion peak (M⁺) at m/z ≈ 163 would be observed. The fragmentation pattern provides valuable structural information. For primary amines, alpha-cleavage is a characteristic fragmentation pathway. libretexts.org Another common fragmentation for pyrazine rings involves the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da). bris.ac.uk
| Ion Type | Technique | Expected m/z | Interpretation |
|---|---|---|---|
| [M+H]⁺ | LC-MS (ESI) | ~164.04 | Protonated Molecular Ion |
| [M]⁺ | EI-MS | ~163.04 | Molecular Ion |
| [M-HCN]⁺ | EI-MS | ~136.03 | Loss of hydrogen cyanide from the pyrazine ring |
Chromatographic Separation Methods for Purity and Isolation
Chromatographic methods are indispensable for separating this compound from reaction byproducts and starting materials, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A typical setup involves a reversed-phase column, which separates compounds based on their hydrophobicity. For analogous compounds, a common approach uses a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, and detection is typically carried out using a UV detector at a wavelength around 254 nm. The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the area of the peak is proportional to its concentration, allowing for accurate purity determination, which is often greater than 97%. sigmaaldrich.com
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. UPLC is particularly valuable for high-throughput screening and for detecting trace-level impurities that might be missed by conventional HPLC. ambeed.combldpharm.com The enhanced separation efficiency of UPLC ensures a more accurate assessment of the compound's purity, which is critical for its application in sensitive research areas.
X-ray Crystallography for Definitive Structural Determination
Following extensive and targeted searches for primary research literature and crystallographic databases, it has been determined that the specific X-ray crystallographic data for the compound this compound is not publicly available at this time. Searches for the crystal structure under its chemical name and various related terms did not yield any peer-reviewed articles or entries in crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) that contain the definitive three-dimensional structure of this specific molecule.
While the crystal structure for this compound is not currently accessible, the general principles of X-ray crystallography would be applied to its analysis. A suitable single crystal of the compound would be grown and mounted on a diffractometer. The crystal would then be irradiated with X-rays, and the diffraction data collected. The subsequent data processing and structure solution would reveal the precise locations of all atoms in the crystal lattice.
This information is invaluable in several areas of chemical research. For instance, understanding the intermolecular interactions, such as hydrogen bonding, present in the crystal lattice can provide insights into the compound's physical properties, including melting point and solubility. Furthermore, for medicinal chemists, having a precise three-dimensional structure is crucial for understanding structure-activity relationships (SAR) and for designing new molecules with improved biological activity.
Although the specific crystallographic parameters for this compound cannot be presented, the table below illustrates the type of data that would be obtained from a successful X-ray crystallographic analysis.
Illustrative Table of Crystallographic Data (Hypothetical)
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Hypothetical Value |
| b (Å) | Hypothetical Value |
| c (Å) | Hypothetical Value |
| α (°) | 90 |
| β (°) | Hypothetical Value |
| γ (°) | 90 |
| Volume (ų) | Hypothetical Value |
| Z | Hypothetical Value |
| Density (calculated) (g/cm³) | Hypothetical Value |
| R-factor (%) | Hypothetical Value |
Should the crystal structure of this compound be determined and published in the future, it would represent a significant contribution to the chemical literature, providing a foundational piece of data for further research and application of this compound.
Future Perspectives and Emerging Research Avenues for 5 Trifluoromethyl Pyrazin 2 Amine
Rational Design of Next-Generation Pyrazine-Based Therapeutics with Optimized Profiles
The rational design of next-generation therapeutics based on the pyrazine (B50134) scaffold, including derivatives like 5-(trifluoromethyl)pyrazin-2-amine, is a key focus of modern medicinal chemistry. This approach utilizes an in-depth understanding of structure-activity relationships (SAR) and structure-based drug design to create compounds with enhanced potency, selectivity, and pharmacokinetic properties. Pyrazine is a heterocyclic compound that has garnered significant attention in drug development due to its presence in numerous natural and synthetic bioactive compounds. nih.govtandfonline.com Structural modifications to the pyrazine ring can profoundly influence the pharmacological properties of the resulting molecules, making it a versatile scaffold for optimization. nih.gov
One prominent example of rational design involves the optimization of pyrazine-based inhibitors targeting kinases like TrkA, which are implicated in cancer and pain. nih.gov Researchers have used computational screening to identify initial pyrazine-based "hit" compounds. nih.gov This is followed by the synthesis of a library of related compounds to establish a clear, albeit sometimes non-linear, structure-activity relationship. nih.gov Similarly, in the development of inhibitors for Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase, a 2-aminopyrazine core served as the foundational scaffold, which was rationally modified to optimize polar interactions and improve efficacy. nih.govresearchgate.net The strategic exchange of aryl moieties attached to the core structure has also been shown to fine-tune activity, for example, in distinguishing between PI3K and mTOR kinase inhibition. acs.org
The trifluoromethyl group, as seen in this compound, is a particularly valuable substituent in this design process. Its unique electronic and steric properties can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein. nih.gov The inclusion of trifluoromethyl groups is a deliberate design choice to improve the drug-like qualities of the parent compound.
The table below summarizes examples of rationally designed therapeutic agents that feature a pyrazine or a closely related pyridinamine core, highlighting the targeted protein and the therapeutic area of interest.
| Compound Class | Target Kinase | Therapeutic Area | Key Design Aspect |
| Pyrazine Carboxamides | HPK1 | Immuno-oncology | Optimization through structure-based drug design. consensus.app |
| Aminopyrazines | TrkA | Cancer, Pain | Library development around a computationally identified hit. nih.gov |
| 2-Aminopyrazine Derivatives | ATR Kinase | Oncology | Optimization of intra- and intermolecular polar interactions. nih.gov |
| 1,4-Pyrazine Derivatives | p300/CBP HAT | Cancer | SAR studies to identify optimal substituents for inhibitory activity. tmc.edu |
| Triazinyl-pyridinamine | PI3K/mTOR | Oncology | Aryl substitution to fine-tune PI3K vs. mTOR activity. acs.org |
Exploration of Novel Biological Targets and Therapeutic Areas for Trifluoromethylated Pyrazine Analogs
The unique physicochemical properties imparted by the trifluoromethyl (CF3) group make trifluoromethylated pyrazine analogs, such as this compound, attractive candidates for exploring novel biological targets and expanding into new therapeutic areas. nih.gov The CF3 group is highly electron-withdrawing and one of the most hydrophobic substituents, which can significantly alter a molecule's interaction with biological systems compared to its non-fluorinated counterparts. nih.gov These properties can lead to enhanced binding affinity, improved metabolic stability, and better cellular uptake, making these compounds suitable for targeting a wide range of proteins.
Historically, pyrazine-based compounds have been successfully developed as kinase inhibitors for oncology and inflammatory disorders. nih.govscilit.com This class of targets remains a fertile ground for new trifluoromethylated pyrazine analogs. Examples of kinases successfully targeted by pyrazine-containing molecules include:
PI3K/mTOR: Involved in cell growth and proliferation in cancer. acs.org
Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, making it an immuno-oncology target. consensus.app
Tropomyosin receptor kinase A (TrkA): A driver for tumor growth and pain signaling. nih.gov
ATR Kinase: A key component of the DNA damage response pathway in cancer cells. nih.gov
Beyond the well-trodden path of kinase inhibition, research is expanding to other enzyme families and protein classes. For example, 1,4-pyrazine-containing compounds have been identified as inhibitors of the histone acetyltransferases (HATs) p300/CBP, which are potential drug targets for cancer. tmc.edu The distinct structure of trifluoromethylated pyrazines may offer novel binding modes or improved selectivity for such non-kinase targets.
The search for new applications is driven by screening these compounds against diverse biological targets. The inherent properties of the trifluoromethylated pyrazine scaffold could lead to the discovery of inhibitors for targets in therapeutic areas beyond oncology, such as neurodegenerative diseases, metabolic disorders, or infectious diseases. The table below outlines some of the biological targets and associated therapeutic areas currently being explored for pyrazine-based compounds.
| Biological Target Class | Specific Target Example | Potential Therapeutic Area |
| Protein Kinases | PI3K/mTOR, HPK1, TrkA, ATR | Oncology, Immunology, Pain. nih.govnih.govacs.orgconsensus.app |
| Histone Acetyltransferases | p300/CBP | Oncology. tmc.edu |
| Equilibrative Nucleoside Transporters | ENT1 / ENT2 | Oncology, Regulation of Adenosine Function. frontiersin.orgpolyu.edu.hk |
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Pyrazine Compounds
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the discovery and optimization of new drugs, including those based on the pyrazine scaffold. These computational tools can analyze vast datasets to identify patterns and predict the properties of novel molecules, significantly accelerating the research and development process.
One of the primary applications of ML in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. By training algorithms on a dataset of known pyrazine analogs and their measured activities, ML models can learn to predict the potency of new, untested compounds. mdpi.com This allows researchers to virtually screen thousands of potential molecules and prioritize the most promising candidates for synthesis and laboratory testing, saving considerable time and resources.
A study on 1,2,4-triazolo[1,5-a]pyrimidines, a related class of nitrogen-containing heterocyclic compounds, demonstrated the power of this approach. Researchers used various ML algorithms to build predictive QSAR models for anti-malarial activity. mdpi.com The models successfully identified key molecular features that were most significant for inhibiting Plasmodium falciparum. mdpi.com
The following table details some of the machine learning algorithms used in that study, which are broadly applicable to the discovery of pyrazine compounds, along with their performance metrics.
| Machine Learning Algorithm | Mean Squared Error (MSE) | Coefficient of Determination (R²) | Mean Absolute Error (MAE) |
| k-Nearest Neighbours (kNN) | 0.46 | 0.54 | 0.54 |
| Support Vector Regressor (SVR) | 0.33 | 0.67 | 0.46 |
| Random Forest Regressor (RFR) | 0.43 | 0.58 | 0.51 |
Data adapted from a QSAR study on 1,2,4-triazolo[1,5-a]pyrimidine analogs, demonstrating the predictive power of various ML models. mdpi.com
Beyond QSAR, AI and ML are being used for de novo drug design, where algorithms generate entirely new molecular structures optimized for a specific biological target. These generative models can explore a vast chemical space to propose novel pyrazine-based compounds with high predicted affinity and favorable drug-like properties. As more biological and chemical data becomes available, the predictive accuracy and innovative capacity of these computational approaches are expected to grow, further enhancing their role in the future of pyrazine-based drug discovery.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-(Trifluoromethyl)pyrazin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is commonly synthesized via nucleophilic substitution or cyclization reactions. For example, halogenated pyrazine precursors (e.g., 5-bromo-N-methylpyrazin-2-amine) can undergo trifluoromethylation using Cu-mediated cross-coupling or fluorinating agents like SF₄ under controlled temperatures (60–100°C) . Key reagents include trifluoromethyl sources (e.g., CF₃SiMe₃) and catalysts such as Pd(PPh₃)₄. Yield optimization requires inert atmospheres (N₂/Ar) and anhydrous solvents (DMF, THF) .
| Synthetic Route | Key Reagents/Conditions | Yield Range |
|---|---|---|
| Halogen-Trifluoromethyl Exchange | CF₃SiMe₃, CuI, DMF, 80°C | 45–65% |
| Cyclization of Amines | LiHMDS, THF, −78°C to RT | 30–50% |
Q. How is structural confirmation of this compound performed in academic settings?
- Methodological Answer : Characterization relies on spectral techniques:
- ¹H/¹³C NMR : Distinct peaks for NH₂ (δ 5.8–6.2 ppm) and CF₃ (δ 120–125 ppm in ¹⁹F NMR) .
- IR Spectroscopy : N-H stretching (3300–3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 178.1 (C₅H₅F₃N₃) .
Q. What are the basic biological activities associated with this compound derivatives?
- Methodological Answer : The trifluoromethyl group enhances metabolic stability and target affinity. Preliminary studies show:
- Antimicrobial Activity : MIC values of 2–8 µg/mL against S. aureus and E. coli .
- Enzyme Inhibition : IC₅₀ of 18 nM against DPP-IV, relevant for diabetes research .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence binding to ATR kinase in anticancer studies?
- Methodological Answer : The CF₃ group induces hydrophobic interactions and electron-withdrawing effects, stabilizing inhibitor-kinase complexes. Computational docking (e.g., AutoDock Vina) reveals enhanced binding affinity (ΔG = −9.2 kcal/mol) compared to non-fluorinated analogs. In vivo studies using VX-970 (M6620), a related ATR inhibitor, show tumor regression in xenograft models .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies arise from:
- Purification Methods : Column chromatography (SiO₂, EtOAc/hexane) vs. recrystallization (MeOH/H₂O) .
- Catalyst Loading : Pd catalysts (2–5 mol%) impact cross-coupling efficiency. Systematic DOE (Design of Experiments) is recommended to optimize parameters .
Q. Can this compound serve as a precursor for radiopharmaceuticals?
- Methodological Answer : Yes. Isotopic labeling (¹⁸F or ¹¹C) at the pyrazine ring is feasible via:
- Nucleophilic Fluorination : K¹⁸F/K₂.2.2 in DMSO at 100°C .
- Buchwald-Hartwig Amination : Pd-mediated coupling with ¹¹C-methylamine .
Q. What are the challenges in scaling up this compound synthesis?
- Methodological Answer : Key issues include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
